![molecular formula C14H10ClN B3118363 2-(3-Chlorophenyl)-1H-indole CAS No. 23746-77-2](/img/structure/B3118363.png)
2-(3-Chlorophenyl)-1H-indole
Overview
Description
“2-(3-Chlorophenyl)-1H-indole” is a chemical compound with the formula C8H10ClN . It is used in the preparation of phenylacetaldehyde by a proton abstraction process .
Synthesis Analysis
The synthesis of similar compounds often involves reactions of arylamine compounds with other substances . For example, one common method for synthesizing 1-(3-chlorophenyl)piperazine (mCPP) involves the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Molecular Structure Analysis
The molecular weight of “this compound” is 155.625 . The IUPAC Standard InChI is InChI=1S/C8H10ClN/c9-8-3-1-2-7 (6-8)4-5-10/h1-3,6H,4-5,10H2 .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds are diverse. For instance, reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C can afford a series of dichlorobenzamide derivatives .Mechanism of Action
Target of Action
For instance, Solabegron, a compound with a similar structure, is a selective β3 adrenoceptor agonist . Another compound, Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), which also has a similar structure, is known to inhibit oxidative phosphorylation .
Mode of Action
For example, CCCP acts as an ionophore and reduces the ability of ATP synthase to function optimally .
Biochemical Pathways
For instance, a study on a phosphodiesterase-4D allosteric inhibitor, which has a similar structure, showed that it prevented decreases in synaptophysin, postsynaptic density protein 95, phosphorylated cAMP-response element binding protein (CREB)/CREB, brain-derived neurotrophic factor, and nerve growth factor inducible protein levels in the hippocampus .
Pharmacokinetics
A study on a similar compound showed that it was metabolized in the liver and excreted by the kidneys .
Result of Action
For instance, CCCP is known to cause the gradual destruction of living cells .
Action Environment
It is known that various factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(3-Chlorophenyl)-1H-indole in lab experiments is its high purity and stability. The optimized synthesis method yields a compound with high purity and high yield, which is important for reproducibility and accuracy in lab experiments. In addition, the compound is stable under standard lab conditions, which allows for long-term storage and ease of use.
One of the limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to work with in some experimental setups, particularly those that require high concentrations of the compound. In addition, the exact mechanism of action of the compound is not fully understood, which may limit its potential applications in some areas of research.
Future Directions
There are several potential future directions for research on 2-(3-Chlorophenyl)-1H-indole. One area of interest is its potential applications in the treatment of psychiatric disorders, such as depression and anxiety. The compound has been shown to exhibit antidepressant and anxiolytic effects in animal models, and further research is needed to explore its potential as a therapeutic agent in humans.
Another area of interest is its potential applications in the treatment of inflammatory and oxidative stress-related disorders. The compound has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models, suggesting that it may have potential as a therapeutic agent in these conditions.
Finally, further research is needed to fully understand the mechanism of action of this compound. This will be important for identifying potential new therapeutic targets and developing more effective treatments for a range of disorders.
Scientific Research Applications
2-(3-Chlorophenyl)-1H-indole has been studied for its potential applications in scientific research, particularly in the fields of pharmacology and neuroscience. It has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and antidepressant effects. In addition, it has been found to modulate the activity of several neurotransmitter systems, including the serotonin, dopamine, and noradrenaline systems.
Safety and Hazards
properties
IUPAC Name |
2-(3-chlorophenyl)-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN/c15-12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)16-14/h1-9,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWIBMGGQWVFFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501308422 | |
Record name | 2-(3-Chlorophenyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501308422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23746-77-2 | |
Record name | 2-(3-Chlorophenyl)-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23746-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Chlorophenyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501308422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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